2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
Description
Chemical Identification and Structural Overview 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS: 143878-21-1) is a synthetic organic compound with the molar formula C₂₄H₁₆N₂O₂. Its structure comprises a dibenzazepine moiety linked via a methyl group to an isoindole-1,3-dione core.
Packaging and Availability The compound is commercially available in 25 g (Catalog No.: R01R2W6,25g) and 5 g (Catalog No.: R01R2W6,5g) packages.
Properties
IUPAC Name |
2-(5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-13,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSZMVHUPSXOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C(N2)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177875 | |
| Record name | 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-21-1 | |
| Record name | 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143878-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5H-Dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Gabriel Synthesis Approach
The Gabriel method is adapted to construct the isoindole-1,3-dione fragment. The process involves:
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Deprotonation of Phthalimide : Treatment with potassium hydroxide (KOH) generates potassium phthalimide, a strong nucleophile.
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Alkylation with Dibenzazepine-Methyl Halide : The dibenzazepine core, functionalized with a methyl halide group, reacts with potassium phthalimide in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
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Cyclization : Acidic hydrolysis (e.g., HCl) or hydrazinolysis liberates the primary amine, followed by cyclization to form the isoindole ring.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | KOH, THF, 70°C, 18 hours | 65–75 |
| Cyclization | 6M HCl, reflux, 6 hours | 80–85 |
Industrial-Scale Optimization
Industrial protocols prioritize cost efficiency and safety. A patented method (US7196193B2) avoids hazardous solvents by using water-alcohol mixtures:
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Solvent System : Isopropanol-water (82:18 w/w) enhances solubility and reduces toxicity.
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Metal Hydride Reduction : LiAlH₄ (12–20 equivalents) is added incrementally at 0–5°C to control exothermic reactions.
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Workup and Purification : Post-reaction, the mixture is treated with aqueous HCl, and the product is extracted with ethyl acetate. Crystallization from methanol yields >90% purity.
Industrial Process Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–25°C (controlled) |
| Reaction Time | 8–12 hours |
| Solvent Volume Ratio | 10–15 mL/g (substrate) |
Critical Analysis of Methodologies
Yield and Selectivity Challenges
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Competitive Side Reactions : Over-alkylation or ring-opening of the dibenzazepine core occurs with excess alkylating agents, reducing yields to <50% in unoptimized conditions.
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Metal Hydride Sensitivity : LiAlH₄ requires strict anhydrous conditions; trace moisture degrades the reagent, necessitating inert atmospheres.
Solvent and Catalyst Innovations
Recent advances employ continuous flow chemistry to improve heat dissipation and reaction control. For example, microreactors enable precise mixing of LiAlH₄ with intermediates, achieving 95% conversion in 30 minutes.
Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
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NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 7.8–8.1 ppm (aromatic protons) and δ 4.3 ppm (methylene bridge).
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 397.2 [M+H]⁺.
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HPLC Purity : Reverse-phase chromatography (C18 column) with UV detection at 254 nm verifies >99% purity for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Key Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using reagents such as potassium permanganate or chromium trioxide.
- Reduction : Carried out with agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the benzene rings using halogens or alkylating agents.
Chemistry
In the field of chemistry, 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of new synthetic pathways and methodologies.
Biology
This compound has been investigated for its potential as a radical scavenger and antioxidant . Its ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases.
Medicine
In medical research, this compound is being explored for its therapeutic effects, particularly in the treatment of neurological disorders . Studies have indicated that compounds with similar structures may exhibit neuroprotective properties, making this compound a candidate for further investigation.
Industry
The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique molecular structure may lead to innovations in material science, particularly in creating new polymers or composites with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant activity. In vitro studies demonstrated its efficacy in reducing oxidative stress markers in neuronal cell lines.
- Anticancer Potential : Preliminary evaluations have shown that related compounds possess antimitotic activity against various human tumor cells. The compound's ability to inhibit cell growth suggests potential as an anticancer agent.
- Neuroprotective Effects : Investigations into the neuroprotective properties have revealed that the compound may help mitigate neurodegenerative processes by modulating oxidative stress pathways.
Mechanism of Action
The mechanism of action of 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in neurological pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methodological Constraints
The provided evidence lacks explicit comparative data (e.g., bioactivity, solubility, stability) for 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione. However, its structural features permit a theoretical comparison with two classes of analogs: isoindole-dione derivatives and dibenzazepine-containing compounds .
Table 1: Key Structural and Hypothetical Functional Comparisons
Key Observations
Isoindole-dione Analogs: Phthalimide derivatives (e.g., thalidomide analogs) are known for anti-inflammatory and immunomodulatory effects.
Dibenzazepine Analogs : Drugs like carbamazepine (a dibenzazepine with a carboxamide group) target voltage-gated sodium channels. The isoindole-dione substitution in the target compound may alter electron distribution, affecting binding to neuronal receptors or enzymes.
Limitations
- No experimental data (e.g., IC₅₀, logP, metabolic stability) are available in the provided evidence to validate these hypotheses.
- The methyl linker in the target compound may influence steric hindrance or solubility compared to direct ring-fused analogs.
Biological Activity
2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique dibenzazepine core and isoindole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound's structure is defined by its dibenzazepine backbone fused with an isoindole ring system, which contributes to its biological properties. The synthesis typically involves multi-step processes starting from the dibenzazepine core, utilizing methods such as pseudo-intramolecular hydrohalogenation followed by N-acetylation to facilitate further reactions .
The biological activity of this compound is primarily attributed to its antioxidant properties. It acts as a radical scavenger, effectively inhibiting oxidative stress by neutralizing free radicals. This mechanism is crucial for its potential therapeutic applications, especially in neuroprotection and treatment of oxidative stress-related disorders .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. It has been studied for its ability to reduce oxidative damage in cellular models, suggesting potential applications in preventing neurodegenerative diseases .
Neuroprotective Effects
The compound has been explored for its neuroprotective effects. In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for further development in treating conditions like Alzheimer's and Parkinson's disease .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of compounds similar to this compound. Below is a summary of significant findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in neuronal cells. |
| Study 2 | Neuroprotection | Showed protective effects against apoptosis in neuroblastoma cells under oxidative stress conditions. |
| Study 3 | Antiviral Activity | Related compounds exhibited over 90% inhibition of viral growth against COVID-19 in vitro. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other dibenzazepine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Carbamazepine | Dibenzazepine core | Anticonvulsant and mood stabilizer |
| Oxcarbazepine | Similar core structure | Anticonvulsant with fewer side effects |
| 5H-Dibenz[B,F]azepine | Related structure | Investigated for similar therapeutic applications |
Q & A
Basic Research Question
- Spectroscopy : ¹H/¹³C NMR can confirm the presence of the dibenzazepine methylene group (δ ~4.0–4.5 ppm) and isoindole-dione aromatic protons (δ ~7.5–8.0 ppm). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the molecular structure. ORTEP-III or WinGX visualizes bond lengths/angles, confirming the azepine ring conformation and isoindole-dione planarity . For example, hydrogen bonding between the dione carbonyl and adjacent aromatic protons can be analyzed using graph set notation (e.g., motifs) .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (classified as irritant under CLP regulations). Work under fume hoods to prevent inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability studies indicate decomposition above 150°C, releasing toxic gases (e.g., cyanobenzene) .
How can researchers resolve contradictions in crystallographic data, such as thermal motion or disorder in the dibenzazepine ring?
Advanced Research Question
- Refinement Strategies : In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) and use TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% discrepancy) .
- Validation Tools : Employ PLATON or Mercury to check for missed symmetry or hydrogen bonding inconsistencies. For disorder, partition occupancy factors and refine using PART instructions .
What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence material properties?
Advanced Research Question
Graph set analysis of SCXRD data reveals C=O···H–N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) between dibenzazepine and isoindole-dione moieties. These interactions stabilize the crystal lattice, impacting solubility and melting behavior. Computational modeling (Hirshfeld surface analysis) quantifies interaction contributions, showing ~60% H-bonding and ~25% van der Waals forces .
How does the compound behave under thermal stress, and what degradation pathways are relevant?
Advanced Research Question
Pyrolysis-GC/MS studies of related isoindole-diones show two pathways:
Main-chain scission : Releases 1H-isoindole-1,3(2H)-dione fragments (m/z 147) .
Secondary reactions : Formation of cyanobenzene (m/z 103) via radical recombination. Thermoanalytical methods (TGA-DSC) should monitor decomposition onset (typically >200°C in inert atmospheres) .
What computational methods are suitable for predicting the compound’s reactivity in biological or catalytic systems?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., dibenzazepine nitrogen). Fukui indices identify nucleophilic centers for derivatization .
- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., kinases) using AMBER or GROMACS, focusing on hydrophobic pocket interactions and ligand flexibility .
How can batch-to-batch variability in synthesis be minimized for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
